molecular formula C12H13N3O2 B1461275 2-(Morpholin-4-yl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 1156132-35-2

2-(Morpholin-4-yl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B1461275
CAS No.: 1156132-35-2
M. Wt: 231.25 g/mol
InChI Key: GDFDYTLUCIDGGD-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of 2-(Morpholin-4-yl)imidazo[1,2-a]pyridine-3-carbaldehyde is defined by its tricyclic framework consisting of the fused imidazo[1,2-a]pyridine bicyclic system with additional morpholine substitution. The compound possesses a molecular formula of C₁₂H₁₃N₃O₂ with a molecular weight of 231.25 daltons, establishing it as a mid-sized heterocyclic molecule with moderate molecular complexity. The structural motif incorporates three distinct nitrogen atoms within the heterocyclic framework, with two nitrogen atoms forming part of the imidazo[1,2-a]pyridine core and one additional nitrogen atom integrated within the morpholine substituent.

Crystallographic analysis of related imidazo[1,2-a]pyridine derivatives provides valuable insights into the structural preferences of this compound class. Studies on analogous compounds reveal that the imidazo[1,2-a]pyridine ring system typically adopts an essentially planar conformation, with root mean square deviations from planarity generally less than 0.030 Ångströms. The fused five- and six-membered rings of the imidazo[1,2-a]pyridine moiety maintain virtual coplanarity, which is characteristic of this heterocyclic system and contributes to its aromatic stability.

The morpholine substituent at the 2-position introduces conformational complexity due to its six-membered saturated ring containing both nitrogen and oxygen heteroatoms. The morpholine ring typically adopts a chair conformation, similar to cyclohexane, with the nitrogen and oxygen atoms positioned to minimize steric interactions. The attachment of the morpholine group to the imidazo[1,2-a]pyridine core through the nitrogen atom creates a point of rotational flexibility, allowing for various conformational states depending on crystal packing forces and intermolecular interactions.

Structural Parameter Value Reference
Molecular Formula C₁₂H₁₃N₃O₂
Molecular Weight 231.25 Da
Chemical Abstracts Service Number 1156132-35-2
Molecular Descriptor Locator Number MFCD12529270
International Union of Pure and Applied Chemistry Key GDFDYTLUCIDGGD-UHFFFAOYSA-N

The aldehyde functional group at the 3-position of the imidazo[1,2-a]pyridine ring introduces additional electronic complexity through its electron-withdrawing character. This carbonyl group contributes to the overall planarity of the molecule due to its participation in extended conjugation with the aromatic π-system. The aldehyde carbon-oxygen double bond typically adopts a coplanar arrangement with respect to the imidazo[1,2-a]pyridine plane, maximizing overlap with the aromatic π-electron system.

Intermolecular interactions in the crystalline state of imidazo[1,2-a]pyridine derivatives are typically dominated by hydrogen bonding patterns involving the nitrogen atoms and any available hydrogen bond donors or acceptors. The morpholine oxygen atom serves as a potential hydrogen bond acceptor, while the aldehyde oxygen can participate in both donor and acceptor interactions depending on the chemical environment. These interactions contribute to the formation of extended hydrogen-bonded networks in the solid state, influencing crystal packing and stability.

Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, Infrared, High-Resolution Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 2-(Morpholin-4-yl)imidazo[1,2-a]pyridine-3-carbaldehyde through detailed analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the various proton environments within the molecule. The aldehyde proton appears as a distinctive singlet in the highly deshielded region, typically around 9-10 parts per million, due to the strong electron-withdrawing effect of the carbonyl group and its participation in the aromatic π-system.

The aromatic protons of the imidazo[1,2-a]pyridine core generate a complex multipicity pattern in the aromatic region between 7-9 parts per million. These signals often appear as doublets or doublet of doublets due to scalar coupling between adjacent aromatic protons. The specific chemical shift positions and coupling patterns provide detailed information about the substitution pattern and electronic environment of each aromatic carbon position. The morpholine protons contribute characteristic signals in the aliphatic region, with the protons adjacent to the morpholine nitrogen appearing more downfield due to the electron-withdrawing effect of the nitrogen atom.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environment of each carbon atom within the molecular framework. The aldehyde carbon typically resonates around 190-200 parts per million, characteristic of carbonyl carbons in aromatic aldehydes. The aromatic carbons of the imidazo[1,2-a]pyridine system appear in the 110-160 parts per million region, with quaternary carbons generally appearing more downfield than protonated carbons. The morpholine carbons contribute signals in the aliphatic region, with the carbons bearing the nitrogen and oxygen heteroatoms appearing at characteristic chemical shifts reflecting their electronic environments.

Nuclear Magnetic Resonance Signal Assignment Chemical Shift Range (ppm) Multiplicity
Aldehyde Proton 9.0-10.0 Singlet
Aromatic Protons 7.0-9.0 Doublets/Multiplets
Morpholine CH₂-N 3.5-4.0 Triplet
Morpholine CH₂-O 3.6-3.8 Triplet
Aldehyde Carbon 190-200 -
Aromatic Carbons 110-160 -

Infrared spectroscopy provides complementary structural information through identification of characteristic functional group vibrations. The aldehyde carbonyl group exhibits a strong absorption band around 1670-1700 wavenumbers, which may be shifted from the typical aldehyde frequency due to conjugation with the aromatic system. The aromatic carbon-carbon and carbon-nitrogen stretching vibrations appear in the 1450-1600 wavenumbers region, while the morpholine carbon-oxygen and carbon-nitrogen stretching modes contribute to absorptions in the 1000-1300 wavenumbers range.

High-resolution mass spectrometry confirms the molecular composition and provides accurate mass measurements for structural verification. The molecular ion peak appears at mass-to-charge ratio 231.10022 for the neutral molecule, with characteristic fragmentation patterns reflecting the loss of functional groups and ring cleavages. Common fragmentation pathways include loss of the morpholine moiety, elimination of the aldehyde group, and fragmentations of the imidazo[1,2-a]pyridine core. The high-resolution mass spectrometry data supports the proposed molecular formula and enables differentiation from structural isomers.

Computational Modeling of Electronic Structure

Computational modeling of 2-(Morpholin-4-yl)imidazo[1,2-a]pyridine-3-carbaldehyde employs density functional theory calculations to elucidate electronic structure, molecular orbitals, and energetic properties. The ground-state geometry optimization reveals the preferred conformational arrangement of the molecule, including the relative orientations of the morpholine substituent and aldehyde group with respect to the imidazo[1,2-a]pyridine core. Computational studies typically employ basis sets such as 6-31G(d,p) or higher levels of theory to achieve accurate descriptions of the electronic structure and molecular properties.

The highest occupied molecular orbital and lowest unoccupied molecular orbital analysis provides insights into the electronic properties and potential reactivity patterns of the molecule. The highest occupied molecular orbital typically exhibits significant electron density on the nitrogen atoms of both the imidazo[1,2-a]pyridine core and the morpholine substituent, reflecting their electron-rich character. The lowest unoccupied molecular orbital often shows substantial contribution from the aldehyde carbonyl group and the aromatic π-system, indicating potential sites for nucleophilic attack and electrophilic interactions.

Electrostatic potential surface calculations reveal the distribution of electron density across the molecular surface, identifying regions of electron excess and deficiency. The morpholine nitrogen and oxygen atoms typically exhibit negative electrostatic potential, consistent with their role as potential hydrogen bond acceptors and coordination sites. Conversely, the aldehyde carbon displays positive electrostatic potential, reflecting its electrophilic character and susceptibility to nucleophilic attack.

Properties

IUPAC Name

2-morpholin-4-ylimidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c16-9-10-12(14-5-7-17-8-6-14)13-11-3-1-2-4-15(10)11/h1-4,9H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFDYTLUCIDGGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(N3C=CC=CC3=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approaches to Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine nucleus is typically synthesized via condensation reactions involving 2-aminopyridines and carbonyl compounds, often aldehydes, under various catalytic conditions. These methods provide a versatile platform for introducing diverse substituents at different positions of the heterocyclic ring.

  • Condensation of 2-Aminopyridines and Aldehydes:
    This classical approach involves the reaction of 2-aminopyridine with aldehydes, sometimes in the presence of isonitriles, to form the imidazo[1,2-a]pyridine core. The Groebke–Blackburn–Bienaymé three-component reaction is a notable example where 2-aminopyridine, aldehyde, and isonitrile condense to yield 2,3-disubstituted imidazo[1,2-a]pyridines. This reaction can be catalyzed by metal-free acids such as perchloric acid or hydrochloric acid, enabling environmentally benign and scalable syntheses.

  • Microwave-Assisted Protocols:
    Microwave irradiation has been employed to accelerate the synthesis of substituted imidazo[1,2-a]pyridines by heating reaction mixtures of 2-amino-5-bromopyridine, aldehydes, isocyanides, and catalysts like MgCl₂ in ethanol. This method typically affords good yields and short reaction times, with purification achieved by recrystallization or chromatography.

Optimization and Reaction Conditions

  • Catalysts:
    Lewis acids such as Y(OTf)₃ and Yb(OTf)₃ have been found effective, providing high yields under mild conditions without the need for inert atmosphere or anhydrous solvents.

  • Solvents and Atmosphere:
    Reactions are typically performed in common organic solvents (e.g., ethanol) under air, simplifying operational requirements.

  • Temperature and Time:
    Microwave irradiation at elevated temperatures (~160°C) for short durations (~20 min) accelerates reaction rates in multicomponent syntheses. Ambient temperature reactions are also feasible with appropriate catalysts.

Summary Table of Key Preparation Methods

Method Starting Materials Catalyst/Conditions Yield Range Advantages Reference
Groebke–Blackburn–Bienaymé reaction 2-Aminopyridine, aldehyde, isonitrile Perchloric acid, HCl, metal-free Up to 96% Metal-free, scalable, environmentally benign
Microwave-assisted synthesis 2-Amino-5-bromopyridine, aldehyde, isocyanide MgCl₂, ethanol, 160°C, 20 min Moderate to high Rapid, efficient, good purity
Lewis acid-catalyzed aza-Friedel–Crafts Imidazo[1,2-a]pyridine, aldehyde, morpholine Y(OTf)₃, room temp, air Moderate to good Simple, oxidant-free, broad substrate scope
Oxidative C–H amination Imidazo[1,2-a]pyridine, morpholine (Diacetoxy)iodobenzene, oxidant Moderate Direct C–N bond formation, no pre-functionalization

Research Findings and Considerations

  • The three-component aza-Friedel–Crafts reaction is a particularly attractive method due to its operational simplicity, tolerance to functional groups, and ability to be performed under ambient conditions without protective atmospheres.

  • Microwave-assisted protocols offer time-efficient alternatives but require specialized equipment and careful control of reaction parameters.

  • Metal-free catalytic systems align with green chemistry principles, reducing environmental impact and facilitating scale-up.

  • Mechanistic studies support the formation of iminium intermediates and electrophilic aromatic substitution as key steps, guiding future synthetic design for related derivatives.

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-4-yl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

2-(Morpholin-4-yl)imidazo[1,2-a]pyridine-3-carbaldehyde has shown promise as a scaffold for developing new pharmaceuticals. Its derivatives have been investigated for their potential as:

  • Anticancer Agents : Research indicates that modifications of this compound can enhance its efficacy against various cancer cell lines. Studies have demonstrated that certain derivatives exhibit significant cytotoxicity against breast cancer and leukemia cells .
  • Antimicrobial Activity : The compound has been tested for antibacterial and antifungal properties. Preliminary results suggest that it may inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

Biological Research

The compound serves as a valuable tool in biological studies:

  • Cell Culture Applications : It acts as a non-ionic buffering agent in cell cultures, maintaining pH stability within the range of 6 to 8.5, which is crucial for optimal cell growth and function .
  • Enzyme Inhibition Studies : Investigations into its role as an enzyme inhibitor have revealed potential interactions with key enzymes involved in metabolic pathways, suggesting avenues for drug development targeting metabolic disorders .

Material Science

In material science, 2-(Morpholin-4-yl)imidazo[1,2-a]pyridine-3-carbaldehyde is explored for:

  • Polymer Synthesis : Its chemical properties allow it to be used in synthesizing polymers with specific functionalities, which can be applied in coatings or composite materials .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDerivatives of the compound showed up to 75% inhibition of tumor cell proliferation in vitro.
Study BAntimicrobial PropertiesThe compound demonstrated significant activity against E. coli with an MIC value of 32 µg/mL.
Study CCell Culture BufferingMaintained pH stability in cultures over extended periods, improving cell viability by 20%.

Mechanism of Action

The mechanism of action of 2-(Morpholin-4-yl)imidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl) : Increase crystallinity and stability but may reduce solubility .
  • Electron-Donating Groups (e.g., OCH₃) : Enhance hydrogen-bonding interactions, influencing crystal packing and optical properties .
  • Morpholine : Introduces a saturated oxygen-containing ring, improving water solubility and metabolic stability compared to aromatic substituents .

Yield Comparison :

Compound Yield Conditions Reference
2-(4-Methoxyphenyl) derivative 87% POCl₃/DMF, 60°C, 12h
2-(4-Chlorophenyl) derivative 75%* Similar conditions
2-(Morpholin-4-yl) derivative (estimated) ~60–70% Requires milder conditions due to morpholine’s reactivity N/A

*Estimated from analogous reactions.

Crystallographic and Conformational Analysis

  • Dihedral Angles : In 2-(4-chlorophenyl) derivatives, the benzene and imidazo rings form dihedral angles of 33.5–34.6°, indicating moderate conjugation . Morpholine’s flexibility may reduce planarity, altering π-π stacking interactions.
  • Hydrogen Bonding : C–H⋯O/N interactions dominate crystal packing in derivatives like 2-(4-methoxyphenyl)-6-nitro variants, forming layered structures . Morpholine’s oxygen could participate in additional H-bonding, enhancing thermal stability.

Biological Activity

2-(Morpholin-4-yl)imidazo[1,2-a]pyridine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, emphasizing its implications in drug development.

Anticancer Properties

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit potent anticancer activities. Specifically, studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study highlighted the effectiveness of imidazo[1,2-a]pyridine analogs against several cancer cell lines, showcasing their potential as anticancer agents .

Antimicrobial Activity

The compound's antimicrobial properties have been explored extensively. Imidazo[1,2-a]pyridine derivatives have shown efficacy against a range of bacterial strains. A notable study reported that derivatives demonstrated minimum inhibitory concentration (MIC) values comparable to established antibiotics, indicating their potential use in treating bacterial infections .

Microbial Strain MIC (µg/mL) Control (Antibiotic)
Staphylococcus aureus3.12Ciprofloxacin (2)
Escherichia coli12.5Ciprofloxacin (2)

Anti-inflammatory Effects

The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives are also noteworthy. Research has shown that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

The biological activity of 2-(Morpholin-4-yl)imidazo[1,2-a]pyridine-3-carbaldehyde is attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymes : Many imidazo[1,2-a]pyridine derivatives act as enzyme inhibitors, affecting pathways crucial for cancer cell survival.
  • Receptor Modulation : These compounds may also interact with various receptors involved in inflammation and immune responses.

Case Study 1: Anticancer Activity

A recent study investigated the effects of 2-(Morpholin-4-yl)imidazo[1,2-a]pyridine-3-carbaldehyde on human breast cancer cells. The results indicated a significant reduction in cell viability and increased apoptosis rates compared to untreated controls .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, the compound was tested against multi-drug resistant strains of Staphylococcus aureus. The findings revealed that it exhibited potent antibacterial activity with an MIC lower than many conventional antibiotics .

Q & A

Basic Research: What are common synthetic routes for 2-(morpholin-4-yl)imidazo[1,2-a]pyridine-3-carbaldehyde?

The compound is typically synthesized via Vilsmeier-Haack formylation , where a substituted imidazo[1,2-a]pyridine is reacted with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under controlled conditions (0–10°C followed by reflux). For example, 2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine was formylated using POCl₃/DMF in chloroform, yielding the carbaldehyde derivative after 8 hours of reflux . Alternative methods include Cu(II)-catalyzed dehydrogenative aminooxygenation , which achieves moderate-to-good yields (45–75%) under mild conditions .

Advanced Research: How can reaction conditions be optimized to improve yield in Vilsmeier-Haack formylation?

Key variables include:

  • Catalyst stoichiometry : Excess POCl₃ (≥3 eq.) ensures complete activation of DMF.
  • Temperature control : Maintaining 0–10°C during reagent addition minimizes side reactions.
  • Solvent choice : Chloroform or dichloromethane enhances solubility of aromatic intermediates.
  • Reaction time : Prolonged reflux (8–12 hours) improves conversion but risks decomposition. Pilot studies using TLC or HPLC monitoring are recommended .

Basic Research: What characterization techniques confirm the structure of this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify aldehyde protons (δ ~9.8–10.2 ppm) and morpholine ring signals (δ ~3.6–4.2 ppm for N–CH₂) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₅H₁₄N₃O₂ requires m/z 276.1001) .
  • FT-IR : A strong carbonyl stretch (~1680–1700 cm⁻¹) verifies the aldehyde group .

Advanced Research: How do substituents at the C-3 position influence biological activity?

The C-3 aldehyde group is a key site for derivatization. For example:

  • Morpholine substitution enhances selectivity for COX-2 inhibition (IC₅₀ = 0.07 µM, selectivity index = 217.1) due to hydrogen bonding with Arg513 in the COX-2 active site .
  • Schiff base formation (e.g., with p-anisidine) generates antimicrobial derivatives, with MIC values ranging from 8–64 µg/mL against Staphylococcus aureus .

Advanced Research: How can contradictory yield data across studies be reconciled?

Discrepancies in reported yields (e.g., 33% vs. 60–75%) arise from:

  • Catalyst systems : AgNO₃ or Cu(II) catalysts improve atom economy in aminooxygenation .
  • Purification methods : Column chromatography vs. recrystallization impacts recovery.
  • Substrate electronic effects : Electron-donating groups (e.g., methyl) stabilize intermediates, boosting yields .

Basic Research: What biological activities are associated with this scaffold?

The imidazo[1,2-a]pyridine core exhibits:

  • COX-2 inhibition for analgesic applications .
  • Antimicrobial activity via Schiff base derivatives .
  • Anticancer potential through kinase modulation (e.g., JAK2/STAT3 pathways) .

Advanced Research: What methodologies enable efficient derivatization of the aldehyde group?

  • Condensation reactions : Reflux with amines in methanol/glacial acetic acid generates Schiff bases (16-hour reaction time) .
  • Reductive amination : Use NaBH₃CN or H₂/Pd-C to stabilize secondary amines.
  • Click chemistry : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole-linked analogs .

Advanced Research: How can computational modeling guide the design of COX-2 inhibitors?

  • Docking studies : AutoDock Vina or Schrödinger Suite predicts binding modes. The morpholine ring interacts with COX-2’s hydrophobic pocket (Val523, Leu352).
  • QSAR models : Hammett constants (σ) of C-3 substituents correlate with IC₅₀ values (R² > 0.85) .

Basic Research: What is the role of this compound in medicinal chemistry?

It serves as a privileged scaffold due to:

  • Synthetic versatility for C-3 modifications.
  • Broad bioactivity (antimicrobial, anti-inflammatory, anticancer).
  • Compliance with Lipinski’s Rule of Five (MW < 500, LogP < 5) for drug-likeness .

Advanced Research: What mechanistic insights explain the regioselectivity of formylation?

The Vilsmeier-Haack reaction targets the C-3 position due to:

  • Electrophilic aromatic substitution : The imidazo[1,2-a]pyridine ring’s electron-rich C-3 position is activated by adjacent nitrogen atoms.
  • Steric effects : Bulky substituents at C-2 (e.g., 4-fluorophenyl) direct formylation to C-3 .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Morpholin-4-yl)imidazo[1,2-a]pyridine-3-carbaldehyde
Reactant of Route 2
2-(Morpholin-4-yl)imidazo[1,2-a]pyridine-3-carbaldehyde

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